molecular formula C14H17Cl2N5 B13485937 2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride

2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B13485937
M. Wt: 326.2 g/mol
InChI Key: FFHCEXZZHGAURG-UHFFFAOYSA-N
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Description

2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is a complex organic compound that features a benzodiazole ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride typically involves multiple stepsThe final step involves the formation of the ethanamine side chain and its conversion to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. For example, it may inhibit the activity of kinases involved in cell signaling, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzodiazole ring with a pyrimidine moiety and an ethanamine side chain makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H17Cl2N5

Molecular Weight

326.2 g/mol

IUPAC Name

2-[1-(pyrimidin-4-ylmethyl)benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C14H15N5.2ClH/c15-7-5-14-18-12-3-1-2-4-13(12)19(14)9-11-6-8-16-10-17-11;;/h1-4,6,8,10H,5,7,9,15H2;2*1H

InChI Key

FFHCEXZZHGAURG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NC=NC=C3)CCN.Cl.Cl

Origin of Product

United States

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